molecular formula C10H9NO3 B1315741 Ethyl benzo[d]isoxazole-3-carboxylate CAS No. 57764-49-5

Ethyl benzo[d]isoxazole-3-carboxylate

Katalognummer: B1315741
CAS-Nummer: 57764-49-5
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: IRTACBSCHHOIPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl benzo[d]isoxazole-3-carboxylate is a heterocyclic compound with the molecular formula C10H9NO3. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl benzo[d]isoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the use of aromatic aldehydes and nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives, which are then converted to the desired isoxazole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to ensure sustainable production .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl benzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like carboxylic acids. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Ethyl benzo[d]isoxazole-3-carboxylate has been studied for its potential role as an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor involved in tumor progression and metastasis. Recent studies have synthesized derivatives of benzo[d]isoxazole and evaluated their inhibitory effects on HIF-1α transcription in HEK293T cells. Among these derivatives, certain compounds exhibited potent inhibitory activity with IC50 values as low as 24 nM, suggesting their potential as antitumor agents .

Therapeutic Applications

  • Antitumor Activity :
    • The benzo[d]isoxazole derivatives have shown promise in inhibiting HIF-1α, which is crucial for cancer cell survival under hypoxic conditions. The most effective derivatives led to a significant decrease in the expression of downstream genes such as VEGF and PDK1 under hypoxia, indicating their potential utility in cancer therapy .
  • Thrombosis Treatment :
    • This compound has also been identified as a candidate for treating conditions associated with undesirable thrombosis. Research indicates that derivatives can inhibit coagulation factors involved in thrombus formation, making them potential agents for preventing thrombotic diseases such as myocardial infarction and deep vein thrombosis .

Case Study 1: Inhibition of HIF-1α

A study designed and synthesized multiple benzo[d]isoxazole derivatives to evaluate their effects on HIF-1α transcription. The results demonstrated that specific compounds significantly reduced HIF-1α activity in a dose-dependent manner, showcasing their potential as targeted cancer therapies .

Case Study 2: Antithrombotic Properties

In another investigation, researchers explored the anticoagulant properties of benzo[d]isoxazole derivatives. These compounds were shown to effectively inhibit factor Xa, a key enzyme in the coagulation cascade, thus presenting a novel approach for managing thrombotic disorders .

Wirkmechanismus

The mechanism of action of ethyl benzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ethyl benzo[d]isoxazole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

Ethyl benzo[d]isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by a five-membered isoxazole ring fused with a benzene ring, with a carboxylate group located at the 3-position of the isoxazole ring. The compound's structural formula can be represented as follows:

C11H9NO3\text{C}_{11}\text{H}_{9}\text{N}\text{O}_3

The biological activity of this compound is primarily mediated through its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, thereby modulating biochemical pathways critical for cellular functions.
  • Receptor Binding : It binds to receptors involved in signaling pathways, influencing processes such as apoptosis and immune responses.
  • Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties through the inhibition of microbial growth and biofilm formation .

Antimicrobial Properties

This compound has been studied for its potential antimicrobial effects. A recent study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound showed a significant reduction in biofilm formation at concentrations ranging from 0.125 to 0.25 mg/mL, achieving over 90% biofilm reduction .

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies revealed that this compound induces cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung cancer) by inhibiting the PI3K/AKT/mTOR signaling pathway .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialStaphylococcus aureus, Pseudomonas aeruginosaInhibition of growth and biofilm formation
AnticancerA549 (lung cancer cells)Induction of apoptosis via PI3K/AKT/mTOR pathway
Enzyme InhibitionVarious enzymesModulation of enzyme activity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against multiple pathogens. Results indicated that the compound effectively inhibited growth and biofilm formation, suggesting its potential as an antimicrobial agent in clinical applications .
  • Anticancer Mechanisms : Another investigation focused on the anticancer properties of this compound, demonstrating its ability to induce apoptosis in A549 cells. The study highlighted the role of this compound in targeting critical pathways involved in cancer cell proliferation .

Research Findings and Future Directions

Research on this compound continues to expand, with ongoing studies exploring its pharmacological profiles and potential applications in drug development. The compound's ability to modulate enzyme activity and influence cellular processes positions it as a candidate for further investigation in both antimicrobial and anticancer therapies.

Eigenschaften

IUPAC Name

ethyl 1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)14-11-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTACBSCHHOIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557044
Record name Ethyl 1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57764-49-5
Record name Ethyl 1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The benzisoxazole-, benzisoxazole-, and benzothiazolecarboxylic acids were prepared using similar strategies outlined for the indazole acids. For example, ethyl 6-bromobenzisoxazole-3-carboxylate was prepared from 2,5-dibromonitrobenzene by reaction with diethyl malonate, saponification and decarboxylation, and reaction with isoamylnitrite. Ethyl benzisoxazole-3-carboxylate was obtained by hydrogenolysis of the 6-bromo derivative. 4-Benzothiazolecarboxylic acid was prepared from 2-amino-4-chloro-benzothiazole by reaction with isoamyl nitrite followed by metal-halogen exchange and trapping with carbon dioxide. 5-Benzothiazolecarboxylic acid was prepared from 4-chloro-3-nitrobenzoic acid by reaction with Na2S and sodium hydroxide followed by reduction with zinc in formic acid. 3-Benzisothiazolecarboxylic acid was prepared from thiophenol by reaction with oxalyl chloride and aluminum chloride followed by treatment with hydroxylamine, hydrogen peroxide, and sodium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Ethyl 2-nitrophenyl)acetate (12.3 g, 58.6 mmol) and isoamyl nitrate (8.92 g, 76.1 mmol) were dissolved in ethanol (100 ml). Sodium methoxide (19.9 ml, 58.6 mmol, a 20% solution in ethanol) was added, followed by stirring at 50° C. for 1.5 hours. The reaction mixture was cooled to room temperature and neutralized with 1M HCl (30 ml), followed by extraction with ether. The extract was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue was crystallized by the addition of chloroform/n-hexane and the crystals were dried under reduced pressure for 18 hours. The crystals thus obtained were dissolved in 1,2-dimethoxyethane (100 ml) and to the resulting solution, a solution of sodium hydride (2.81 g, 70.3 mmol) in 1,2-dimethoxyethane (100 ml) was added in portions. The reaction mixture was stirred at 150° C. for 8 hours. Under cooling, the reaction mixture was poured to a saturated aqueous solution of sodium bicarbonate, followed by extraction with ether. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by silica gel column chromatography (middle pressure chromatography system Yamazen, n-hexane/ethyl acetate 9:1, 20 ml/min, φ 80×300) to give ethyl benzo(d)isoxazole-3-carboxylate (5.75 g, 51%) as a brown solid.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
8.92 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
2.81 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

20 g of 3A was dissolved in 100 ml of diglyme and the solution was added dropwise to a vigorously stirred mixture of 2.5 g of sodium hydride and 100 ml of diglyme, under nitrogen at room temperature. The mixture was heated slowly to and held at 150° C. for 6 hours, then cooled, mixed with 200 ml of water and extracted with ether. The extract was dried and stripped of solvent. The residue was distilled in a Kugelrohr apparatus (60° C./0.05 Torr); the resulting residue was dissolved in warm petroleum ether, the solution was chilled to 0° C., and the solid phase was collected and dried, to give ethyl 3-benzisoxazolylcarboxylate (3B), as a white solid, m.p.: 53°-55° C.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl benzo[d]isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl benzo[d]isoxazole-3-carboxylate
Reactant of Route 3
Ethyl benzo[d]isoxazole-3-carboxylate
Reactant of Route 4
Ethyl benzo[d]isoxazole-3-carboxylate
Reactant of Route 5
Ethyl benzo[d]isoxazole-3-carboxylate
Reactant of Route 6
Ethyl benzo[d]isoxazole-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.